A Predictive Technical Guide to the Molecular Structure and Reactivity of 4-Chloro-7-aminoisoindolin-1-one
A Predictive Technical Guide to the Molecular Structure and Reactivity of 4-Chloro-7-aminoisoindolin-1-one
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For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-chloro-7-aminoisoindolin-1-one is not extensively documented in current scientific literature. This guide is a predictive analysis based on established principles of organic chemistry and the known reactivity of its constituent functional groups and structurally related analogs. All proposed protocols are theoretical and should be performed with appropriate safety precautions and analytical monitoring.Executive Summary
This technical guide provides a comprehensive, predictive analysis of the molecular structure and chemical reactivity of 4-chloro-7-aminoisoindolin-1-one. Isoindolinones are a class of nitrogen-containing bicyclic heterocycles that have garnered significant attention in medicinal chemistry due to their presence in numerous bioactive compounds.[1] This document is intended to serve as a foundational resource for researchers exploring the potential of this novel scaffold. We will dissect the molecule's structural and electronic properties to forecast its behavior in various chemical transformations. Detailed, step-by-step experimental protocols are provided for key predicted reactions, offering a starting point for synthetic exploration.
Molecular Structure and Physicochemical Properties
The structure of 4-chloro-7-aminoisoindolin-1-one combines a lactam fused to a benzene ring, which is further substituted with a chloro and an amino group. These features create a unique electronic and steric environment that dictates its reactivity.
Figure 1: Structure of the related compound 4-Chloroisoindoline-1,3-dione.[2]
Predicted Physicochemical Data
Quantitative data for the target molecule is unavailable. The following table presents predicted data based on the analysis of its functional groups and related structures like 4-chloroaniline and 4-chloroisoindoline-1,3-dione.[2][3]
| Property | Predicted Value | Rationale |
| Molecular Formula | C8H6ClN3O | Based on atom count |
| Molecular Weight | ~195.61 g/mol | Sum of atomic weights |
| Appearance | Likely a solid at room temperature | High molecular weight, polar functional groups |
| Solubility | Soluble in polar organic solvents (DMSO, DMF) | Presence of polar amine and lactam groups |
| pKa (Amino Group) | ~3-4 | Aromatic amine, reduced by adjacent EWGs |
| pKa (Lactam N-H) | ~17-19 | Typical for lactams, weakly acidic |
Electronic Profile and Reactive Sites
The interplay between the electron-donating amino group and the electron-withdrawing chloro and lactam carbonyl groups governs the molecule's reactivity.
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Amino Group (Position 7): A potent ortho-, para-directing and activating group for electrophilic aromatic substitution. It is also a primary site for nucleophilic attack.
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Chloro Group (Position 4): An electron-withdrawing group that deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4]
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Lactam Moiety: The N-H proton is weakly acidic and can be deprotonated by a strong base. The carbonyl group can be susceptible to reduction or nucleophilic attack under harsh conditions.
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Aromatic Ring: The overall electron density and sites of reactivity are a composite of the directing effects of all substituents.
Diagram 1: Predicted reactive sites on 4-chloro-7-aminoisoindolin-1-one.
Predicted Reactivity Profile and Experimental Protocols
This section outlines the predicted reactivity at the key functional groups and provides theoretical protocols for their transformation.
Reactions at the 7-Amino Group
The primary aromatic amine is expected to be a versatile handle for functionalization.
3.1.1 N-Acylation
Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base will likely yield the corresponding amide.
Protocol: Synthesis of N-(4-chloro-1-oxo-1,2-dihydroisoindolin-7-yl)acetamide
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Dissolve 1.0 equivalent of 4-chloro-7-aminoisoindolin-1-one in anhydrous dichloromethane (DCM).
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Add 1.2 equivalents of triethylamine (TEA) and cool the mixture to 0 °C.
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Slowly add 1.1 equivalents of acetyl chloride.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization.
3.1.2 Sandmeyer Reaction
Diazotization of the amino group followed by treatment with a copper(I) salt can introduce a variety of substituents.
Protocol: Synthesis of 4,7-dichloro-isoindolin-1-one
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Suspend 1.0 equivalent of 4-chloro-7-aminoisoindolin-1-one in an aqueous solution of HCl at 0-5 °C.
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Slowly add a solution of 1.1 equivalents of sodium nitrite in water, keeping the temperature below 5 °C.
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Stir for 30 minutes to form the diazonium salt.
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In a separate flask, prepare a solution of 1.5 equivalents of copper(I) chloride in concentrated HCl.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer, dry, and purify as described above.
Diagram 2: Reaction pathways for the 7-amino group.
Reactions at the 4-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent is predicted to be susceptible to SNAr, a reaction favored by electron-withdrawing groups on the aromatic ring.[5] The lactam carbonyl, while not directly ortho or para, should provide some activation.
Protocol: Synthesis of 4-Morpholino-7-aminoisoindolin-1-one
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Combine 1.0 equivalent of 4-chloro-7-aminoisoindolin-1-one, 2.0-3.0 equivalents of morpholine, and 2.0 equivalents of a base like potassium carbonate in a sealed vessel.[6]
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Add a high-boiling polar aprotic solvent such as DMF or NMP.
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Heat the reaction mixture to 120-150 °C for 12-24 hours, monitoring by TLC or LC-MS.[6]
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After cooling, pour the reaction mixture into water to precipitate the product.
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Filter the solid, wash with water, and dry.
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Purify the crude product by column chromatography.
Reactions at the Lactam Nitrogen
The N-H proton of the lactam can be removed with a strong base, allowing for N-alkylation or N-arylation.
Protocol: Synthesis of 2-Benzyl-4-chloro-7-aminoisoindolin-1-one
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Dissolve 1.0 equivalent of 4-chloro-7-aminoisoindolin-1-one in anhydrous DMF.
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Add 1.2 equivalents of a strong base like sodium hydride (NaH) portion-wise at 0 °C.
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Stir for 30 minutes at 0 °C, then add 1.1 equivalents of benzyl bromide.
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Allow the reaction to warm to room temperature and stir for 4-8 hours.
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Carefully quench the reaction by adding ice-water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry, and concentrate.
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Purify by column chromatography.
Potential Applications in Drug Discovery
The 4-chloro-7-aminoisoindolin-1-one scaffold is a promising starting point for the synthesis of compound libraries for drug discovery. The presence of three distinct reactive handles allows for rapid diversification. Derivatives of the related 4-chloroisoindole-1,3-dione have been explored for applications in treating neurodegenerative diseases.[7] The functional groups on the target molecule offer vectors for tuning physicochemical properties like solubility and for introducing pharmacophores to target various biological pathways.
Conclusion
While direct experimental data for 4-chloro-7-aminoisoindolin-1-one is lacking, a robust predictive framework for its reactivity can be constructed based on fundamental principles of organic chemistry. The presence of a nucleophilic amino group, a displaceable chloro group, and a modifiable lactam nitrogen makes this molecule a highly attractive and versatile scaffold for synthetic chemistry and drug development. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry of this promising compound.
References
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